molecular formula C6H5NO2S B079129 3-Mercaptopicolinic acid CAS No. 14623-54-2

3-Mercaptopicolinic acid

Cat. No. B079129
CAS RN: 14623-54-2
M. Wt: 155.18 g/mol
InChI Key: ZYFDNIOIEFZULT-UHFFFAOYSA-N
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Description

3-Mercaptopicolinic acid is an inhibitor of gluconeogenesis . In perfused rat livers, gluconeogenesis was inhibited when lactate, pyruvate, or alanine served as substrate, but not with fructose, suggesting phosphoenolpyruvate carboxykinase as the site of inhibition .


Synthesis Analysis

The synthesis of 3-Mercaptopicolinic acid and its derivatives has been studied in several papers . One study focused on the synthesis and hypoglycemic activity of S-acyl derivatives of 3-Mercaptopicolinic acid .


Molecular Structure Analysis

The molecular structure of 3-Mercaptopicolinic acid has been characterized in various studies . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-Mercaptopicolinic acid is involved in several chemical reactions. It is generated during the degradation of sulfur-containing amino acids and from demethylation of dimethylsulfoniopropionate (DMSP) . It also plays a role in the metabolic reprogramming of cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Mercaptopicolinic acid have been detailed in various sources . It has a molecular weight of 155.18 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 .

Mechanism of Action

Target of Action

3-Mercaptopicolinic acid (3-MPA) is primarily known to target the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK) . PEPCK is a critical enzyme involved in the process of gluconeogenesis, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .

Mode of Action

3-MPA acts as an inhibitor of PEPCK . It binds to the enzyme and prevents it from catalyzing the conversion of oxaloacetate (OAA) into phosphoenolpyruvate (PEP), a critical step in the process of gluconeogenesis . This inhibition is noncompetitive with respect to both oxalacetate and MnGTPZ-, and the inhibitory effects occur primarily by decreasing the rate of product formation while having relatively minor effects on the apparent Michaelis constants for substrates .

Biochemical Pathways

By inhibiting PEPCK, 3-MPA effectively suppresses the gluconeogenesis pathway . This results in a decrease in the synthesis of glucose from non-carbohydrate carbon substrates. The inhibition of gluconeogenesis is particularly pronounced when lactate, pyruvate, or alanine serve as substrates .

Pharmacokinetics

It is known that 3-mpa exhibits its hypoglycemic effect by inhibiting glucose synthesis, indicating that it is absorbed and distributed to the liver where gluconeogenesis primarily occurs .

Result of Action

The primary molecular effect of 3-MPA’s action is the inhibition of glucose synthesis via the suppression of the gluconeogenesis pathway . This leads to a decrease in blood glucose levels, making 3-MPA a potent hypoglycemic agent . At the cellular level, 3-MPA has been shown to reduce the proliferation of certain cell types and induce myogenic differentiation of C2C12 cells .

Action Environment

The action of 3-MPA can be influenced by environmental factors. For instance, the presence of certain substrates (such as lactate, pyruvate, or alanine) can enhance the inhibitory effect of 3-MPA on gluconeogenesis . Additionally, the concentration of free Mn2+ present can affect the inhibition patterns of 3-MPA

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 3-Mercaptopicolinic acid . It is also advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

Future research directions could involve further exploration of the metabolic role of 3-Mercaptopicolinic acid . For instance, one study suggested that 3-Mercaptopicolinic acid could be used to promote myogenic differentiation in C2C12 muscle cells .

properties

IUPAC Name

3-sulfanylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)5-4(10)2-1-3-7-5/h1-3,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFDNIOIEFZULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163330
Record name 3-Mercaptopicolinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Mercaptopicolinic acid

CAS RN

14623-54-2
Record name 3-Mercaptopicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14623-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercaptopicolinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Mercaptopicolinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinecarboxylic acid, 3-mercapto
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Record name 3-MERCAPTOPICOLINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of 3-MPA?

A1: 3-MPA acts as a potent and specific inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK). [, , , , , , ]

Q2: How does 3-MPA inhibit PEPCK?

A2: 3-MPA exhibits competitive inhibition with respect to phosphoenolpyruvate (PEP) and noncompetitive inhibition with respect to inosine diphosphate (IDP), ultimately binding to PEPCK and preventing its activity. [, ] Recent studies reveal that 3-MPA binds to two distinct sites on PEPCK: one competitive with the PEP/oxaloacetate (OAA) binding site and the other at an allosteric site. []

Q3: What are the downstream consequences of PEPCK inhibition by 3-MPA?

A3: PEPCK inhibition by 3-MPA effectively blocks gluconeogenesis, the process of glucose synthesis from non-carbohydrate precursors. This leads to decreased glucose production in various tissues, including the liver and kidneys. [, , , , , , , , ]

Q4: Does 3-MPA affect glucose metabolism in all tissues equally?

A4: Research suggests that 3-MPA's impact on glucose metabolism is tissue-specific. For instance, in the kidney, 3-MPA significantly reduces aspartate production, a marker for renal gluconeogenesis, while its effect on pyruvate-to-bicarbonate conversion is less pronounced. []

Q5: Does 3-MPA impact other metabolic pathways?

A5: While primarily known for PEPCK inhibition, studies indicate that 3-MPA might influence other metabolic processes. For example, it can affect lactate and alanine release in muscle tissue and alter the lactate/pyruvate ratio, suggesting additional metabolic targets beyond PEPCK. []

Q6: Are there any species-specific differences in 3-MPA's action?

A6: Yes, the potency of 3-MPA in inhibiting gluconeogenesis in isolated kidney tubules varies across species, with rats exhibiting greater sensitivity compared to dogs or rabbits. []

Q7: What is the molecular formula and weight of 3-MPA?

A7: The molecular formula of 3-MPA is C6H5NO2S, and its molecular weight is 155.17 g/mol.

Q8: How do structural modifications of 3-MPA affect its activity?

A8: Introducing a 4-methyl substituent to the 3-MPA structure results in 3-Mercapto-4-methylpicolinic acid, which surprisingly also displays hypoglycemic activity, although its potency compared to 3-MPA requires further investigation. Other 4-substituted derivatives (4-OMe, OC6H5, SMe, SH, Cl, NH2, Et) did not exhibit hypoglycemic effects in a fasted rat model. []

Q9: Have any novel inhibitors based on the 3-MPA scaffold been developed?

A10: Yes, a novel inhibitor, 3-((carboxymethyl)thio)-picolinic acid (CMP), has been designed based on the 3-MPA structure. CMP acts as a competitive inhibitor at the OAA/PEP binding site of PEPCK and exhibits a Ki value in the range of 29-55 µM. []

Q10: What are the typical models used to study the effects of 3-MPA?

A11: Researchers commonly utilize isolated liver cells, perfused livers, kidney slices, and animal models, including rats, guinea pigs, and mice to investigate the metabolic effects of 3-MPA. [, , , , , , , , , , ]

Q11: Has 3-MPA been investigated in a clinical setting?

A12: While preclinical studies are abundant, information regarding clinical trials of 3-MPA in humans is limited within the provided research papers. One study mentioned examining the metabolic impact of 3-MPA in tumor-bearing humans, but detailed results were not available in the abstract. []

Q12: Besides its potential as a hypoglycemic agent, what other applications of 3-MPA are being explored?

A13: Given its impact on gluconeogenesis, 3-MPA has been studied in the context of cancer research. The rationale lies in the observation that many tumors heavily rely on glucose metabolism, and disrupting this process with 3-MPA could potentially inhibit tumor growth. [, ]

Q13: How does 3-MPA contribute to understanding C4 photosynthesis?

A14: 3-MPA has been instrumental in elucidating the role of PEPCK in C4 photosynthesis, particularly in certain algae species like Udotea flabellum. Studies using 3-MPA helped confirm the involvement of PEPCK in carbon fixation and its contribution to the unique photosynthetic mechanism in these organisms. [, , ]

Q14: Can 3-MPA help understand wax ester fermentation in microorganisms?

A15: Research on Euglena gracilis Z demonstrated that 3-MPA, through its inhibition of PEPCK, significantly reduced the incorporation of carbon dioxide into wax ester precursors, suggesting a crucial role of PEPCK in driving wax ester fermentation in this organism. []

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